4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate
Overview
Description
4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group on a butyl chain, which is further modified with a methanesulfonate group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) under aqueous conditions.
Attachment to Butyl Chain: The amino group on the butyl chain can be reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) to form the methanesulfonate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of automated reactors and purification systems to handle the reagents and products efficiently.
Types of Reactions:
Deprotection: The BOC group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The methanesulfonate group can undergo nucleophilic substitution reactions with various nucleophiles.
Reduction and Oxidation: The butyl chain can be subjected to reduction or oxidation reactions depending on the desired product.
Common Reagents and Conditions:
Deprotection: TFA in DCM or HCl in methanol.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Deprotection: Free amine after BOC removal.
Substitution: Various substituted butyl methanesulfonates.
Reduction: Butyl alcohol or butane.
Oxidation: Butyric acid or butanal.
Scientific Research Applications
Chemistry: This compound is used as a protecting group in peptide synthesis and other organic synthesis processes. Biology: It can be used to study enzyme mechanisms and protein interactions. Medicine: It serves as an intermediate in the synthesis of pharmaceuticals. Industry: It is utilized in the production of various chemical reagents and materials.
Mechanism of Action
The compound exerts its effects through the BOC group, which protects the amino group from unwanted reactions. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-[(tert-Butoxycarbonyl)phenyl]boronic Acid: Used in Suzuki-Miyaura coupling reactions.
4-(tert-Butoxycarbonyloxy)phenylboronic Acid Pinacol Ester: Another BOC-protected compound used in cross-coupling reactions.
Uniqueness: 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate is unique in its combination of the BOC protecting group with the methanesulfonate moiety, making it versatile for various synthetic applications.
This compound's stability, reactivity, and versatility make it a valuable tool in organic synthesis and pharmaceutical research. Its applications span across multiple fields, highlighting its importance in scientific and industrial contexts.
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Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5S/c1-10(2,3)16-9(12)11-7-5-6-8-15-17(4,13)14/h5-8H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPFMWLZWKNRRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727162 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174626-25-6 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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